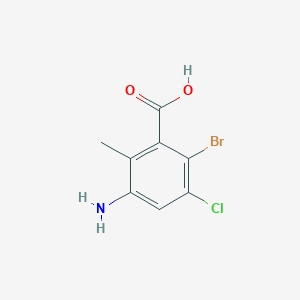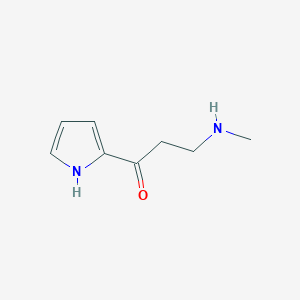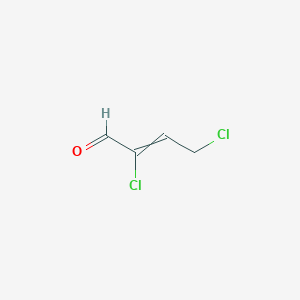
2,4-Dichloro-2-butenal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-2-butenal is an organic compound with the molecular formula C4H4Cl2O It is a chlorinated aldehyde, characterized by the presence of two chlorine atoms and an aldehyde functional group attached to a butene backbone
准备方法
Synthetic Routes and Reaction Conditions
2,4-Dichloro-2-butenal can be synthesized through several methods. One common approach involves the chlorination of butenal. The reaction typically requires the presence of a chlorinating agent such as chlorine gas or a chlorinating reagent like thionyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the butene backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to achieve efficient production.
化学反应分析
Types of Reactions
2,4-Dichloro-2-butenal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: 2,4-Dichloro-2-butenoic acid.
Reduction: 2,4-Dichloro-2-butenol.
Substitution: Products depend on the nucleophile used, such as 2,4-dihydroxy-2-butenal when hydroxide is used.
科学研究应用
2,4-Dichloro-2-butenal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism by which 2,4-Dichloro-2-butenal exerts its effects involves its reactivity with nucleophiles. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is crucial for its potential biological activity and applications in chemical synthesis.
相似化合物的比较
Similar Compounds
2,4-Dichlorobutanal: Similar structure but lacks the double bond.
2,4-Dichlorobutene: Similar structure but lacks the aldehyde group.
2,4-Dichlorophenoxyacetic acid: Contains similar chlorine substitutions but has a different functional group and backbone.
Uniqueness
2,4-Dichloro-2-butenal is unique due to the presence of both chlorine atoms and an aldehyde group on a butene backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
属性
CAS 编号 |
26394-31-0 |
|---|---|
分子式 |
C4H4Cl2O |
分子量 |
138.98 g/mol |
IUPAC 名称 |
2,4-dichlorobut-2-enal |
InChI |
InChI=1S/C4H4Cl2O/c5-2-1-4(6)3-7/h1,3H,2H2 |
InChI 键 |
FSPXZKAEHGXEHN-UHFFFAOYSA-N |
手性 SMILES |
C(/C=C(/C=O)\Cl)Cl |
规范 SMILES |
C(C=C(C=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-Chlorobenzyl)-7-(thiophen-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13151731.png)
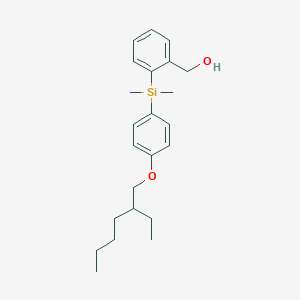
![4-(Ethylsulfonyl)-2'-fluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13151740.png)


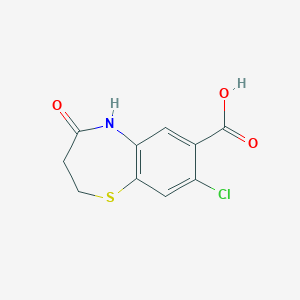
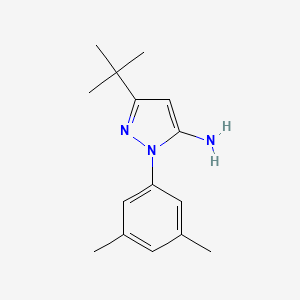
![2-[(3-Fluoro-4-methylphenyl)methyl]oxirane](/img/structure/B13151773.png)

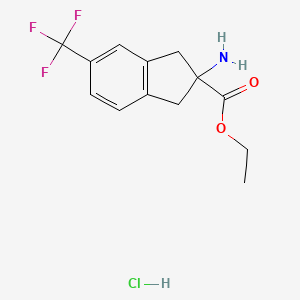
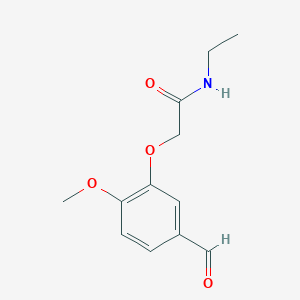
![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(3S)-piperidine-3-carboxylic acid](/img/structure/B13151821.png)
